咪唑并[2,1-b][1,3]苯并噻唑-2-羧酸
描述
Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6N2O2S and its molecular weight is 218.23 g/mol. The purity is usually 95%.
The exact mass of the compound Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 296238. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
咪唑并[2,1-b][1,3]苯并噻唑-2-羧酸应用的综合分析
咪唑并[2,1-b][1,3]苯并噻唑-2-羧酸是一种在科学研究中具有多种潜在应用的化合物。以下是对其在各个领域独特应用的详细分析。
抗分枝杆菌剂:咪唑并[2,1-b][1,3]苯并噻唑衍生物已被确定为有希望的抗分枝杆菌剂。 研究表明,这些化合物,尤其是与羧酰胺三唑衍生物合成时,对结核分枝杆菌表现出显著的体外活性 。 这些发现表明了开发治疗结核病的新疗法的潜力,尤其是考虑到对结核分枝杆菌的选择性抑制,而对非结核分枝杆菌则没有 .
抗焦虑特性:一些咪唑并[2,1-b]噻唑衍生物据报道具有非镇静抗焦虑作用 。这种应用特别有趣,因为它提供了一条潜在的途径来开发不引起嗜睡的抗焦虑药物,而嗜睡是许多当前抗焦虑药的常见副作用。
抗癌活性:咪唑并[2,1-b]噻唑衍生物的抗癌潜力已得到探索,其中一些化合物显示出强大的抗癌特性 。这些发现意义重大,因为它们可能为癌症治疗带来新的治疗选择,但需要进一步的研究和临床试验。
神经影像探针:咪唑并[2,1-b]噻唑衍生物已被用作阿尔茨海默病患者大脑中β-淀粉样蛋白斑块的PET成像探针 。这种应用对于阿尔茨海默病的早期检测和诊断至关重要,可能允许更早的干预和更好地管理病情。
激酶抑制:这些化合物也已被研究用作激酶抑制剂 。激酶在细胞功能的调节中起着至关重要的作用,抑制它们可以成为治疗各种疾病的策略,包括癌症和炎症性疾病。
抗菌活性:咪唑并[2,1-b]噻唑衍生物的抗菌活性延伸到多种病原体。 它们已被评估针对金黄色葡萄球菌、大肠杆菌和真菌白色念珠菌,显示出作为广谱抗菌剂的潜力 .
抗病毒应用:对咪唑并[2,1-b]噻唑碳水化合物衍生物的研究表明,它们对胡宁病毒(阿根廷出血热病原体)具有抗病毒活性 。这表明这些化合物可能在治疗或预防病毒感染中发挥作用。
神经保护作用:苯并[d]恶唑衍生物,其结构与咪唑并[2,1-b]噻唑相关,已被用于治疗间歇性神经功能丧失 。虽然不是咪唑并[2,1-b][1,3]苯并噻唑-2-羧酸的直接应用,但这表明类似化合物可能具有神经保护作用。
作用机制
Target of Action
Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid and its derivatives have been found to be effective antimycobacterial agents . The primary target of these compounds is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) .
Mode of Action
The mode of action of Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid involves the interaction with its target, Pantothenate synthetase. Molecular docking and dynamics studies have been carried out to understand the putative binding pattern, as well as the stability of the protein–ligand complex .
Biochemical Pathways
The compound’s interaction with pantothenate synthetase suggests that it may influence the biosynthesis of pantothenate and coenzyme a, which are essential for the survival and virulence of mtb .
Pharmacokinetics
The pharmacokinetic properties of Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid and its derivatives have been predicted using in silico ADMET . These properties, including absorption, distribution, metabolism, excretion, and toxicity, play a crucial role in determining the compound’s bioavailability.
Result of Action
The most active derivative of Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid, IT10, displayed significant activity against Mtb H37Ra, with an IC90 of 7.05 μM and an IC50 of 2.32 μM . Another derivative, IT06, also showed significant activity with an IC50 of 2.03 μM and an IC90 of 15.22 μM against the tested strain of Mtb . These results suggest that the compound and its derivatives can effectively inhibit the growth of Mtb.
属性
IUPAC Name |
imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2S/c13-9(14)6-5-12-7-3-1-2-4-8(7)15-10(12)11-6/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTIDKXUZBSTRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70315693 | |
Record name | Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70315693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64951-09-3 | |
Record name | 64951-09-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70315693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。